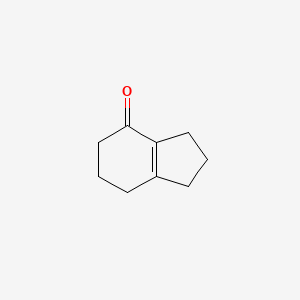
Lutetium arsenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium arsenide is a crystalline solid compound composed of lutetium and arsenic. It is primarily used as a semiconductor and in photo-optic applications. This compound belongs to the rare mineral group of arsenides, which consist of compounds of one or more metals with arsenic. The compound is known for its unique properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lutetium arsenide can be synthesized through several methods. One common approach involves the direct reaction of lutetium and arsenic at high temperatures. The reaction typically occurs in a controlled environment to prevent contamination and ensure the purity of the product. The reaction can be represented as follows:
2Lu+As2→2LuAs
Industrial Production Methods
Industrial production of this compound often involves the use of high-temperature furnaces and specialized equipment to maintain the necessary reaction conditions. The process requires precise control of temperature and pressure to achieve the desired product quality. Additionally, the use of high-purity starting materials is crucial to prevent impurities from affecting the properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lutetium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents. The reaction typically occurs at elevated temperatures and results in the formation of lutetium oxide and arsenic trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as hydrogen or carbon monoxide. This reaction is often carried out at high temperatures to facilitate the reduction process.
Substitution: Substitution reactions involving this compound can occur with various halogens or other reactive species. These reactions typically require specific conditions, such as the presence of a catalyst or elevated temperatures, to proceed efficiently.
Major Products Formed
The major products formed from the chemical reactions of this compound include lutetium oxide, arsenic trioxide, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Lutetium arsenide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Semiconductor Research: this compound is used in the development of advanced semiconductor devices, including transistors and integrated circuits. Its unique electronic properties make it valuable for high-performance applications.
Photo-Optic Applications: The compound is used in photo-optic devices, such as photodetectors and light-emitting diodes (LEDs)
Medical Research: this compound is being explored for its potential use in medical imaging and therapy. Its unique properties make it a candidate for targeted radiotherapy and diagnostic imaging.
Industrial Applications: The compound is used in various industrial processes, including catalysis and materials science.
Mécanisme D'action
The mechanism of action of lutetium arsenide involves its interaction with specific molecular targets and pathways. In semiconductor applications, the compound’s electronic structure allows it to conduct electricity efficiently, making it suitable for use in electronic devices. In medical applications, this compound can be used as a radiopharmaceutical agent, where it targets specific cells or tissues and delivers therapeutic radiation to treat diseases such as cancer .
Comparaison Avec Des Composés Similaires
Lutetium arsenide can be compared with other similar compounds, such as:
Lutetium Oxide (Lu2O3): Lutetium oxide is another compound of lutetium used in various applications, including ceramics and catalysis. Unlike this compound, it is primarily used for its optical and catalytic properties.
Lutetium Chloride (LuCl3): Lutetium chloride is used in chemical synthesis and as a precursor for other lutetium compounds. It differs from this compound in its chemical reactivity and applications.
Indium Arsenide (InAs): Indium arsenide is a semiconductor compound similar to this compound but with different electronic properties. It is used in high-speed electronics and infrared detectors.
This compound’s uniqueness lies in its combination of lutetium and arsenic, which imparts specific electronic and optical properties that are valuable for specialized applications .
Propriétés
Numéro CAS |
12005-94-6 |
|---|---|
Formule moléculaire |
AsLu |
Poids moléculaire |
249.8884 g/mol |
Nom IUPAC |
arsanylidynelutetium |
InChI |
InChI=1S/As.Lu |
Clé InChI |
ZTVSZKHALKTTEI-UHFFFAOYSA-N |
SMILES canonique |
[As]#[Lu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)
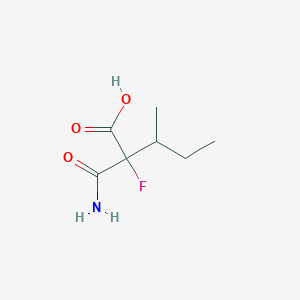
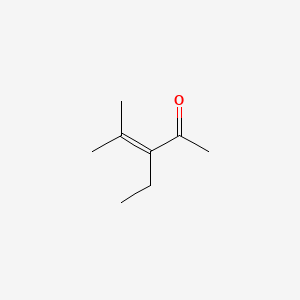

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)

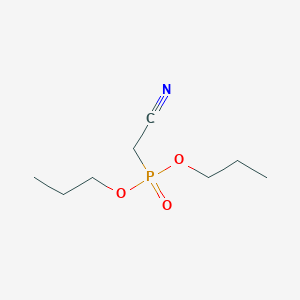
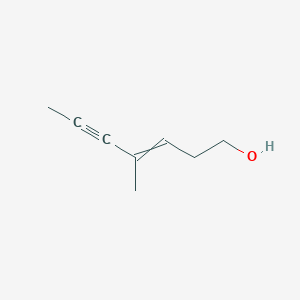
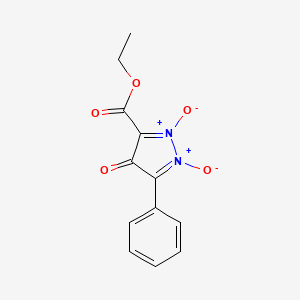
![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)



